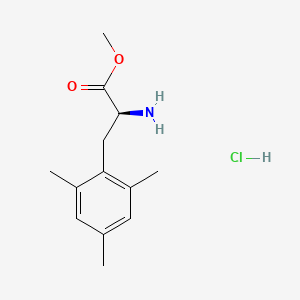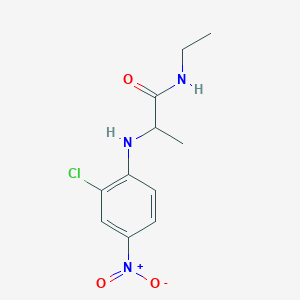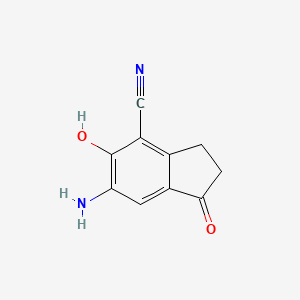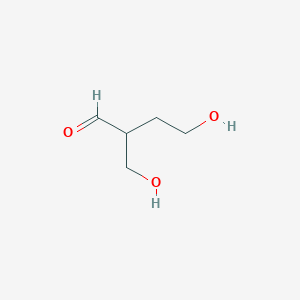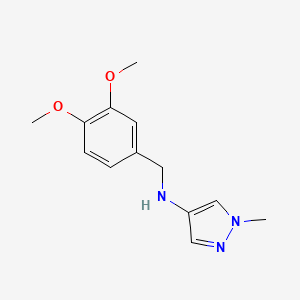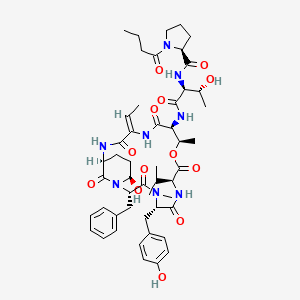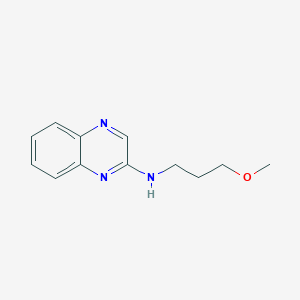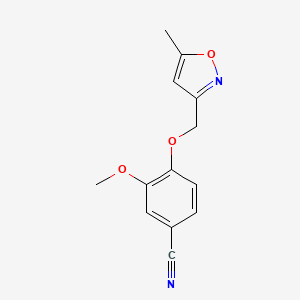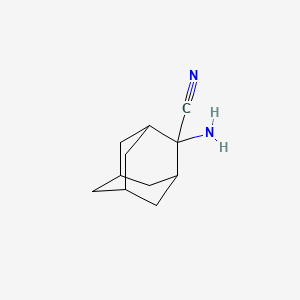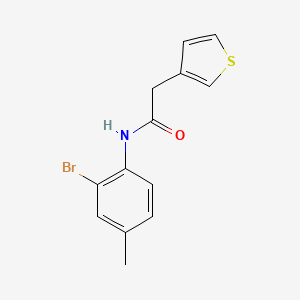
N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and a thiophene ring, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Acetylation: The attachment of an acetamide group to the brominated aromatic ring.
Thiophene Addition: The incorporation of the thiophene ring to the acetamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acetylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The thiophene ring can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and thiophene moiety may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Lacks the thiophene ring.
N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide: Lacks the bromine atom.
N-(2-bromo-4-methylphenyl)-2-(furan-3-yl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both a brominated aromatic ring and a thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H12BrNOS |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9-2-3-12(11(14)6-9)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
ABAKXZIEGYWPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


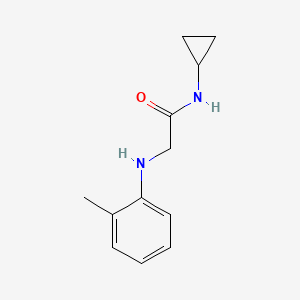
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
